Orthogonal Reactivity Profile: Chemoselective Cross-Coupling of Iodine over Bromine
The compound's core differentiator is its capacity for orthogonal, sequential cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond, enabling the chemoselective functionalization of the iodine atom first. In the context of Suzuki-Miyaura coupling, the relative reactivity of aryl halides is well established, with Iodide > Bromide >> Chloride. This inherent difference allows for the sequential introduction of two different molecular fragments with high fidelity, a feature not available in simpler mono- or symmetrical dihalogenated analogs [1][2].
| Evidence Dimension | Relative reactivity in Pd-catalyzed cross-coupling (general class behavior) |
|---|---|
| Target Compound Data | Contains C-I bond (high reactivity) and C-Br bond (moderate reactivity). |
| Comparator Or Baseline | 1,4-dibromobenzene (contains two C-Br bonds of similar reactivity, making sequential chemoselective coupling challenging). |
| Quantified Difference | Order-of-magnitude difference in reaction rates, allowing for >95% chemoselectivity in model systems under optimized conditions [2]. |
| Conditions | General class of Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. |
Why This Matters
This property is critical for synthesizing complex, unsymmetrical biaryl or teraryl structures, which are common motifs in pharmaceuticals and advanced materials.
- [1] Chemhui. (n.d.). Suzuki偶联会出现Cl活性比Br高?. Retrieved from https://www.chemhui.com View Source
- [2] Fairlamb, I. J. S. (2007). Regioselective (Site-Selective) Functionalisation of Unsaturated Carbon-Carbon Bonds. Chemical Society Reviews, 36, 1036-1045. View Source
